LogP and HBA Differentiation
The predicted partition coefficient (XLogP3) and the count of hydrogen bond acceptors (HBA) are often key determinants of permeability, solubility, and off-target binding. For this compound, specific computed properties provide a baseline for comparison within its chemotype, though a direct comparison to a single named analog is not possible as no direct comparator study exists in the public domain. The values here are presented as a class-level inference benchmark. The compound has a calculated XLogP3 of 0.9 and 8 hydrogen bond acceptors [1]. This low lipophilicity and high HBA count is a distinct structural feature compared to many drug-like compounds and other commercially available N-(1-arylsulfonylazetidin-3-yl)pyridazin-3-amines which may have different substitution, altering these key parameters [2].
| Evidence Dimension | Physicochemical Properties (XLogP3 and HBA Count) |
|---|---|
| Target Compound Data | XLogP3 = 0.9, HBA Count = 8 [1] |
| Comparator Or Baseline | In-class benchmark: N-(1-arylsulfonylazetidin-3-yl)pyridazin-3-amines possessing varying aryl substituents (e.g., unsubstituted phenyl, halogen-substituted phenyl). No single comparator was tested head-to-head. |
| Quantified Difference | Qualitative difference; exact quantitative delta to a specific analog cannot be calculated from public data. |
| Conditions | Computed by XLogP3 algorithm based on molecular structure from PubChem [1]. |
Why This Matters
This distinct physicochemical profile suggests the compound may exhibit different ADME and off-target binding behavior compared to its analogs, which is a critical consideration for selecting a chemical probe.
- [1] Kuujia.com. Computed Properties for Cas no 2097917-36-5. View Source
- [2] PubChem. Compound Summary for CID 126853387. View Source
